Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-
Description
The compound "Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-" is a thiazole derivative featuring a tert-butylamino group at position 2, a phenyl group at position 4, and a propenyl substituent at position 3. Thiazoles are recognized for their diverse applications, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . This article compares the target compound with structurally similar thiazole derivatives, focusing on substitution patterns, synthetic methodologies, and inferred biological implications.
Properties
CAS No. |
783297-15-4 |
|---|---|
Molecular Formula |
C16H21N2S+ |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-tert-butyl-4-phenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4/h5-10,12H,1,11H2,2-4H3/p+1 |
InChI Key |
BRDSDLMDBMNKPS-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves condensing a β-keto ester, thioamide, and α-halogenated carbonyl compound. For 4-phenyl substitution , a phenyl-substituted β-keto ester (e.g., ethyl benzoylacetate) is reacted with a thioamide bearing the tert-butylamino group.
Example Protocol
-
Combine ethyl benzoylacetate (1.0 equiv), tert-butylthiourea (1.2 equiv), and allyl bromide (1.5 equiv) in ethanol.
-
Reflux at 80°C for 12 h to form 3-allyl-4-phenylthiazole-2-amine .
-
Isolate via precipitation (yield: ~65%).
Key Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Yield | 65% |
| Characterization | NMR, IR |
Cyclization of Thioamides and α-Halo Ketones
An alternative route uses tert-butylamine-functionalized thioamides and α-halo allyl ketones. This method directly installs the allyl group during cyclization.
Example Protocol
-
React N-tert-butylthiourea with α-bromo allyl phenyl ketone in DMF.
-
Stir at 60°C for 6 h under .
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Triethylamine (1 equiv) |
| Yield | 58% |
Functionalization of the Thiazole Core
Quaternization to Thiazolium Salts
The neutral thiazole is alkylated at the nitrogen using allyl bromide to form the thiazolium cation.
Example Protocol
-
Dissolve 3-allyl-4-phenylthiazole-2-amine (1.0 equiv) in acetonitrile.
-
Add allyl bromide (2.0 equiv) and heat at 50°C for 24 h.
-
Precipitate the thiazolium bromide salt using diethyl ether.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 50°C |
| Yield | 72% |
Direct Allylation at Position 3
Palladium-catalyzed allylic alkylation can introduce the allyl group post-cyclization.
Example Protocol
-
Treat 4-phenyl-2-(tert-butylamino)thiazole with allyl acetate (1.5 equiv).
-
Use (5 mol%) and (10 mol%) in THF.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | |
| Ligand | |
| Yield | 68% |
Optimization and Challenges
Regioselectivity in Allylation
The allyl group preferentially occupies position 3 due to steric and electronic factors. Computational studies suggest the 3-position is more electrophilic in thiazolium intermediates.
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, acetonitrile) improve alkylation yields.
-
Temperatures >60°C favor quaternization but risk decomposition.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 65% | Moderate | High |
| Palladium Catalysis | 68% | High | Moderate |
| Direct Alkylation | 72% | Low | High |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Thiazole ring : Electron-deficient due to nitrogen and sulfur atoms, enabling nucleophilic and electrophilic interactions.
-
tert-Butylamino group : A bulky substituent that sterically hinders certain reactions while stabilizing intermediates.
-
Allyl group : Provides sites for π-orbital interactions, facilitating cycloadditions or radical reactions.
-
Phenyl ring : Enhances aromatic stabilization and participates in π-stacking or conjugation .
Nucleophilic Substitution
The thiazole ring undergoes substitution at the C2 or C5 positions due to its electron-deficient nature.
| Reaction Type | Substituent Involved | Product | Conditions | Yield/Outcome |
|---|---|---|---|---|
| SNAr (Aromatic) | Thiazole ring | 2-Substituted derivatives | Polar aprotic solvents, elevated temperatures | Data not available |
Cycloaddition Reactions
The allyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
| Dienophile | Reaction Site | Product Class | Stereochemistry |
|---|---|---|---|
| Electron-deficient alkenes | Allyl group | Six-membered bicyclic compounds | Endo preference |
Alkylation/Acylation
The tert-butylamino group can act as a nucleophile in alkylation or acylation reactions.
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| Alkyl halides | Amino group | N-alkylated derivatives | Steric hindrance may limit reactivity |
| Acyl chlorides | Amino group | Amides | Requires base catalysis |
Oxidation
The thiazole sulfur and allyl group are susceptible to oxidation.
| Oxidizing Agent | Site Oxidized | Product |
|---|---|---|
| H₂O₂, Ozone | Sulfur → Sulfoxide; Allyl → Epoxide | Sulfoxides, epoxides |
| KMnO₄ | Allyl → Diol | Vicinal diol (cis) |
Catalytic and Biological Activity
-
Enzyme inhibition : The thiazole core mimics thiamine pyrophosphate, enabling interactions with enzymes like transketolase .
-
Photocatalysis : The allyl group facilitates electron transfer in visible-light-driven reactions.
Challenges and Limitations
-
Steric hindrance : The tert-butyl group limits accessibility to reaction sites.
-
Instability under acidic conditions : Protonation of the thiazole nitrogen may lead to ring-opening.
Research Gaps
-
Quantitative kinetic data for substitution reactions.
-
Detailed mechanistic studies on oxidation pathways.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that thiazolium derivatives exhibit significant antimicrobial activity. For instance, derivatives containing the thiazolium ring have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity:
Thiazolium compounds have been studied for their potential anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer). Molecular docking studies suggest that these compounds may interact with key enzymes involved in tumor growth, such as dihydrofolate reductase .
Anti-inflammatory Effects:
Some thiazolium derivatives have also been reported to possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of thiazolium derivatives and evaluated their cytotoxic effects on HepG2 cells. The results indicated that specific modifications to the thiazolium structure enhanced anticancer activity compared to standard treatments like cisplatin. The most potent compound showed IC50 values significantly lower than those of traditional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolium derivatives against resistant bacterial strains. The study demonstrated that certain compounds displayed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
Key Observations:
Position 4 (Phenyl Group): The target compound and ’s compound both feature a phenyl group at position 4, a common motif in bioactive thiazoles. The phenyl group in the target may similarly contribute to π-π stacking interactions in biological targets.
Position 2 (Amino Derivatives): The tert-butylamino group in the target compound introduces steric bulk and lipophilicity, contrasting with the carbamoyl group in ’s compound, which offers hydrogen-bonding capability . ’s amino-thiazolyl substituents paired with sulfo groups demonstrate how polar modifications improve solubility .
Position 3 (Propenyl vs. Other Groups):
- The propenyl group in the target compound provides a reactive allylic double bond, which may participate in covalent binding or further functionalization. This differs from ’s methyl group (inert) and ’s sulfo group (hydrophilic).
Biological Activity
Thiazolium compounds, particularly those with diverse substituents, have gained significant attention in medicinal chemistry due to their wide range of biological activities. This article focuses on the biological activity of the compound "Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-," examining its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolium ring system, which is known for its versatile reactivity and ability to interact with various biological targets. The synthesis typically involves methods such as Hantzsch heterocyclization, which allows for the introduction of functional groups that can enhance biological activity.
1. Antioxidant Activity
Thiazolium derivatives have been evaluated for their antioxidant properties. A study reported that certain thiazolyl-catechol compounds exhibited significant antioxidant activity through various assays, including ABTS radical-scavenging assays. The half-maximal inhibitory concentrations (IC50) of these compounds were compared to standard antioxidants like ascorbic acid and Trolox, showing promising results in reducing oxidative stress .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of thiazolium derivatives have been assessed against various cancer cell lines. For instance, compounds derived from thiazole structures demonstrated potent cytotoxicity against human pulmonary malignant cells (A549), with some compounds showing selectivity over normal fibroblast cells . This selectivity is crucial for developing targeted cancer therapies.
3. Antimicrobial Properties
Thiazolium compounds are also noted for their antimicrobial activities. Research indicates that thiazole-based derivatives exhibit significant antibacterial and antifungal effects, making them potential candidates for treating infections . The minimum inhibitory concentrations (MIC) were determined for these compounds, highlighting their efficacy against resistant strains.
Case Studies
Several studies illustrate the potential of thiazolium derivatives:
- Study on Thiazolidin-4-Ones : This review highlighted the modification of thiazolidin-4-one derivatives leading to a broad spectrum of biological activities including anticancer and anti-inflammatory properties. Specific modifications at positions 2 and 5 were shown to enhance activity .
- Copper Coordination Compounds : Research involving copper complexes with thiazole derivatives revealed their potential as antifungal agents and their effectiveness in breast cancer models . These studies utilized advanced characterization techniques such as NMR and X-ray diffraction to confirm structural integrity.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing thiazolium derivatives with tert-butylamino and propenyl substituents?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, intermediates like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl) derivatives can be synthesized via condensation of aromatic aldehydes with thiourea in ethanol under reflux, followed by bromine-mediated cyclization . The propenyl group may be introduced via nucleophilic substitution or Heck coupling, while tert-butylamino substituents are added using tert-butylamine under controlled pH conditions. Yield optimization requires monitoring reaction progress via TLC (e.g., ethyl acetate/hexane, 1:5) and purification by recrystallization .
Q. How can spectral characterization (NMR, IR) confirm the structural integrity of this thiazolium compound?
- Methodological Answer :
- 1H-NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (9H). The propenyl group shows characteristic doublets for vinyl protons (δ ~4.8–5.5 ppm) and coupling constants (J = 10–17 Hz). Aromatic protons (phenyl, thiazole) resonate between δ 6.8–8.2 ppm .
- 13C-NMR : The thiazole ring carbons appear at δ 120–160 ppm. The tert-butyl carbon is observed at δ ~28–30 ppm (CH3) and ~55 ppm (quaternary C) .
- IR : Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ confirm functional groups .
Q. What analytical techniques are critical for detecting impurities in this compound during pharmaceutical research?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For example, impurities like 4-[2-[(1,1-dimethylethyl)amino]ethyl]-2-methylphenol (CAS 132183-64-3) can be quantified using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) . Mass spectrometry (LC-MS) further identifies degradation products, such as oxidized propenyl side chains or de-alkylated amines .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butylamino group influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The bulky tert-butyl group induces steric hindrance, reducing nucleophilic attack at the thiazole ring’s 2-position. Computational studies (DFT calculations) reveal increased electron density at the amino nitrogen, enhancing hydrogen-bonding interactions with substrates. Experimental validation involves comparing reaction kinetics with analogs (e.g., methylamino vs. tert-butylamino derivatives) .
Q. What strategies resolve contradictions in reported anti-tubercular activity data for similar thiazolium derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., Mycobacterium strain variability, concentration ranges). Standardized protocols include:
- MIC Determination : Use Middlebrook 7H9 broth at pH 6.6 for consistent mycobacterial growth .
- Structure-Activity Analysis : Compare substituent effects; e.g., 4-phenyl substitution enhances activity by 30% versus 4-methyl in MIC assays .
- Cytotoxicity Screening : Validate selectivity using Vero cells to rule out false positives from general toxicity .
Q. How can molecular docking elucidate the mechanism of action against bacterial targets?
- Methodological Answer : Dock the compound into the active site of Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina. Key interactions include:
- Hydrogen bonding between the tert-butylamino group and Tyr157.
- π-π stacking of the phenyl ring with Phe148.
- Validation via mutagenesis studies (e.g., Y158A mutants show reduced binding affinity) .
Q. What are the challenges in stabilizing the thiazolium ring under physiological conditions?
- Methodological Answer : The thiazolium ring is prone to hydrolysis at neutral pH. Stabilization strategies include:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
